(Di-tert-butoxycarbonyl)acetylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

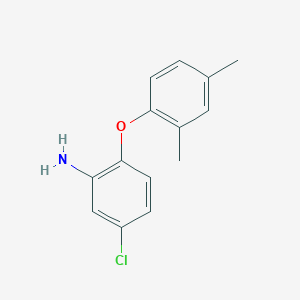

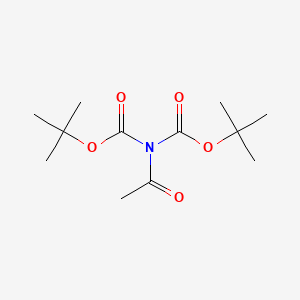

(Di-tert-butoxycarbonyl)acetylamine is a compound that is often used in organic synthesis . It is related to the tert-butyloxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The Boc group can be added to amines under various conditions. One method involves stirring a mixture of the amine and di-tert-butyl dicarbonate (Boc2O) in water at ambient temperature . Another method involves heating a mixture of the amine and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40 °C . Yet another method involves adding the amine to sodium hydroxide and di-tert-butyl dicarbonate in water and THF at 0 °C, then warming to ambient temperature .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C12H21NO5 . It is related to the structure of di-tert-butyl dicarbonate, which is a reagent widely used in organic synthesis .Chemical Reactions Analysis

The Boc group can be removed from the amine using moderately strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Aplicaciones Científicas De Investigación

Polymer Synthesis and Properties

(Di-tert-butoxycarbonyl)acetylamine is utilized in the synthesis and polymerization of novel amino acid-derived acetylene monomers. Studies have shown that these monomers can undergo polymerization to afford corresponding polymers with various molecular weights. These polymers exhibit significant specific rotation and circular dichroism signals, indicating helical conformations. This has implications in the development of new materials with unique optical properties (Gao, Sanda, & Masuda, 2003).

Chemical Synthesis Improvements

The compound has been used to synthesize N,O-bis(tert-butoxycarbonyl)hydroxylamine, showcasing an improvement in safety and efficiency over previous methods. This approach utilizes readily available reagents and has significant implications for the synthesis of hydroxylamine derivatives (Staszak & Doecke, 1993).

Acylation of Amines

Research has demonstrated that tert-butyl aminocarbonate, derived from this compound, can rapidly acylate amines in both organic and aqueous solutions. This discovery has opened new pathways in the field of organic synthesis, particularly in the development of amino carbonates (Harris & Wilson, 1983).

Synthesis of N-hydroxylamines and Hydroxamic Acids

N,O-bis(tert-butoxycarbonyl)-hydroxylamine, derived from this compound, has been effectively used in the synthesis of various hydroxylamine and hydroxamic acid derivatives. This includes the production of 5-lipoxygenase inhibitors, demonstrating the compound's utility in medicinal chemistry (Staszak & Doecke, 1994).

Eco-Friendly Chemical Processes

A study presented a new catalyst-free and on-water method for the protection of amines and amino acids with di-tert-butyl dicarbonate. This environmentally friendly protocol is significant for sustainable chemical processes, highlighting the compound's role in green chemistry (Nardi et al., 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

While specific future directions for (Di-tert-butoxycarbonyl)acetylamine are not available in the search results, there is ongoing research into the use of the Boc group in organic synthesis . For example, a recent study reported a sustainable route toward N-Boc amines using a AuCl3/CuI-catalyzed N-tert-butyloxycarbonylation of amines at room temperature .

Propiedades

IUPAC Name |

tert-butyl N-acetyl-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-8(14)13(9(15)17-11(2,3)4)10(16)18-12(5,6)7/h1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRIWBSVVECUGGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201167811 |

Source

|

| Record name | Imidodicarbonic acid, 2-acetyl-, 1,3-bis(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201167811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1588441-36-4 |

Source

|

| Record name | Imidodicarbonic acid, 2-acetyl-, 1,3-bis(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1588441-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidodicarbonic acid, 2-acetyl-, 1,3-bis(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201167811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1320241.png)

![N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1320245.png)